1,7-Dimethyl-1H-indole-2-carbaldehyde 1,7-Dimethyl-1H-indole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 709649-50-3
VCID: VC2396504
InChI: InChI=1S/C11H11NO/c1-8-4-3-5-9-6-10(7-13)12(2)11(8)9/h3-7H,1-2H3
SMILES: CC1=C2C(=CC=C1)C=C(N2C)C=O
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

1,7-Dimethyl-1H-indole-2-carbaldehyde

CAS No.: 709649-50-3

Cat. No.: VC2396504

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

1,7-Dimethyl-1H-indole-2-carbaldehyde - 709649-50-3

Specification

CAS No. 709649-50-3
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 1,7-dimethylindole-2-carbaldehyde
Standard InChI InChI=1S/C11H11NO/c1-8-4-3-5-9-6-10(7-13)12(2)11(8)9/h3-7H,1-2H3
Standard InChI Key TVTBOKKHQFWRKY-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C=C(N2C)C=O
Canonical SMILES CC1=C2C(=CC=C1)C=C(N2C)C=O

Introduction

Chemical Identity and Structure

1,7-Dimethyl-1H-indole-2-carbaldehyde belongs to the indole family, a bicyclic aromatic heterocycle consisting of a benzene ring fused with a pyrrole ring. Its structure is distinguished by the presence of methyl groups at positions 1 (N-methyl) and 7, along with a carbaldehyde functional group at position 2 of the indole core. This specific substitution pattern contributes to its unique chemical properties and reactivity profile .

The compound is characterized by the following identifiers and structural details:

Table 1: Chemical Identity of 1,7-Dimethyl-1H-indole-2-carbaldehyde

ParameterValue
Chemical Name1,7-Dimethyl-1H-indole-2-carbaldehyde
CAS Registry Number709649-50-3
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
Synonyms1H-Indole-2-carboxaldehyde, 1,7-dimethyl-

The structural arrangement of 1,7-Dimethyl-1H-indole-2-carbaldehyde features a formyl group at the C-2 position, which significantly influences its electron distribution and reactivity. The methyl group at the N-1 position alters the electronic properties of the pyrrole nitrogen, while the methyl group at position 7 affects the benzene ring's electronics and steric environment .

PropertyValueMethod of Determination
Physical StateSolidObserved
Molecular Weight173.214 g/molComputed based on molecular formula
Hydrogen Bond Acceptors1 (Carbonyl oxygen)Based on structure
Hydrogen Bond Donors0Based on structure
Rotatable Bonds1 (Aldehyde group)Based on structure
Hazard ClassificationIrritant (Xi)Experimental determination

The carbaldehyde group at position 2 imparts specific reactivity to the molecule, making it susceptible to nucleophilic addition reactions typical of aldehydes. The compound is expected to undergo reactions characteristic of both indoles and aldehydes, including condensation reactions, reductions, and oxidations .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1,7-Dimethyl-1H-indole-2-carbaldehyde, with varying degrees of efficiency and yield. The synthesis typically involves either direct formylation of 1,7-dimethyl-1H-indole or modification of pre-functionalized indole derivatives.

Synthetic Efficiency

According to available data, synthesis routes for 1,7-Dimethyl-1H-indole-2-carbaldehyde have achieved reference yields of 46.0% and 83.0%, indicating that highly efficient methods exist for its preparation . The significant difference in yields suggests that optimization of reaction conditions and selection of appropriate synthetic routes are critical factors in the successful production of this compound.

Table 3: Reported Synthetic Yields for 1,7-Dimethyl-1H-indole-2-carbaldehyde

Synthetic ApproachReference Yield (%)Source
Method 146.0
Method 283.0

The higher-yielding method (83.0%) represents a significant improvement over the alternative approach, making it potentially more suitable for large-scale synthesis or applications requiring substantial quantities of the compound .

SupplierCountryContact InformationReported Purity
Wuhan Chemwish Technology Co., LtdChinaTel: 86-027-67849912, Email: sales@chemwish.comNot specified
Absin Bioscience Inc.ChinaTel: 021-38015121, Email: chenjw@absin.cnNot specified
Matrix ScientificUnited StatesTel: 803-788-9494, Email: sales@matrixscientific.comNot specified

Raw suppliers typically provide the compound at approximately 97% purity, while reagent suppliers offer it at approximately 95% purity . These purity levels are generally suitable for most research applications, though higher purity may be required for specific analytical or pharmaceutical purposes.

Analytical Characterization

Analytical characterization of 1,7-Dimethyl-1H-indole-2-carbaldehyde typically employs standard spectroscopic and chromatographic techniques commonly used for organic compounds.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation and purity assessment of indole derivatives. For compounds similar to 1,7-Dimethyl-1H-indole-2-carbaldehyde, both ¹H NMR and ¹³C NMR are commonly employed, with characteristic signals corresponding to the aldehyde proton (typically appearing as a singlet at approximately 9.9 ppm in ¹H NMR) and the carbonyl carbon (typically appearing at approximately 180-185 ppm in ¹³C NMR) .

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